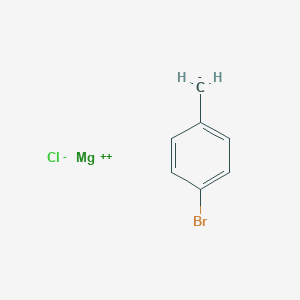
2,3-Dimethyldodec-3-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyldodec-3-ene is an organic compound belonging to the class of alkenes It is characterized by a twelve-carbon chain with a double bond between the third and fourth carbon atoms, and two methyl groups attached to the second and third carbon atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyldodec-3-ene can be achieved through several methods. One common approach involves the alkylation of a suitable diene precursor with methylating agents under controlled conditions. For instance, the reaction of 2,3-dimethylbutadiene with a suitable alkyl halide in the presence of a strong base can yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum complexes are often employed to facilitate the alkylation reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 2,3-Dimethyldodec-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon can convert the alkene to the corresponding alkane.
Substitution: Halogenation reactions, such as the addition of bromine or chlorine, can occur at the double bond, resulting in dihalogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Corresponding alkane.
Substitution: Dihalogenated alkanes.
科学研究应用
2,3-Dimethyldodec-3-ene has several applications in scientific research:
Chemistry: It serves as a model compound for studying alkene reactivity and mechanisms of various organic reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals.
Medicine: Its derivatives may possess therapeutic properties, making it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of 2,3-Dimethyldodec-3-ene in chemical reactions involves the interaction of its double bond with various reagents. The molecular targets include electrophiles and nucleophiles that react with the electron-rich double bond. Pathways involved in its reactions include electrophilic addition, nucleophilic substitution, and radical mechanisms, depending on the reaction conditions and reagents used.
Similar Compounds:
2,3-Dimethylbut-2-ene: Shares a similar structural motif but with a shorter carbon chain.
2,3-Dimethylpent-2-ene: Another similar compound with a slightly longer carbon chain.
2,3-Dimethylhex-2-ene: Extends the carbon chain further while maintaining the double bond and methyl groups.
Uniqueness: this compound is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This makes it suitable for applications requiring specific chain lengths and reactivity profiles.
属性
| 174783-19-8 | |
分子式 |
C14H28 |
分子量 |
196.37 g/mol |
IUPAC 名称 |
2,3-dimethyldodec-3-ene |
InChI |
InChI=1S/C14H28/c1-5-6-7-8-9-10-11-12-14(4)13(2)3/h12-13H,5-11H2,1-4H3 |
InChI 键 |
VHLOJMKUCZZJEL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC=C(C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}](/img/structure/B14266911.png)


